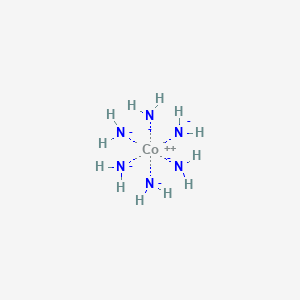

hexaamminecobalt(II)

Description

Properties

CAS No. |

15365-75-0 |

|---|---|

Molecular Formula |

CoH12N6-4 |

Molecular Weight |

155.07 g/mol |

IUPAC Name |

azanide;cobalt(2+) |

InChI |

InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |

InChI Key |

WSRCQWPVBBOVSM-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Related CAS |

55494-92-3 (phosphate[1:1]) |

Synonyms |

Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexaamminecobalt(III) Chloride from Cobalt(II) Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis of hexaamminecobalt(III) chloride, a stable coordination compound, starting from cobalt(II) chloride. While the initial reactant is a cobalt(II) salt, the synthesis inherently involves an oxidation step to form the kinetically inert and more stable cobalt(III) complex. This guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow.

Introduction

Hexaamminecobalt(III) chloride, with the chemical formula [Co(NH₃)₆]Cl₃, is a classic example of a coordination complex.[1][2] It consists of a central cobalt(III) ion octahedrally coordinated to six ammonia ligands, with three chloride ions serving as counter-ions.[1] The cobalt in this complex is in the +3 oxidation state.[3] Although the synthesis commences with the more common cobalt(II) chloride, the presence of an oxidizing agent is crucial for the formation of the stable hexaamminecobalt(III) product.[3][4][5] The Co(II) state is readily oxidized to the Co(III) state in the presence of ammonia.[4] This technical guide will focus on the prevalent and well-established methods for this oxidative synthesis.

Synthesis Overview

The synthesis of hexaamminecobalt(III) chloride from cobalt(II) chloride generally proceeds via two main oxidative routes:

-

Air Oxidation: In this method, air is bubbled through an ammoniacal solution of cobalt(II) chloride in the presence of a catalyst, typically activated charcoal.[4][5] The charcoal facilitates the oxidation of Co(II) to Co(III).[4][5]

-

Hydrogen Peroxide Oxidation: This method employs hydrogen peroxide as a chemical oxidant to convert cobalt(II) to cobalt(III) in an ammoniacal solution.[3][6][7] This approach is often faster than air oxidation.

The overall chemical equation for the synthesis can be represented as:

2CoCl₂ + 10NH₃ + 2NH₄Cl + H₂O₂ → 2[Co(NH₃)₆]Cl₃ + 2H₂O

(Note: This equation represents the hydrogen peroxide oxidation route. A similar equation can be written for air oxidation.)

Experimental Protocols

Below are detailed methodologies for the synthesis of hexaamminecobalt(III) chloride using both air and hydrogen peroxide oxidation.

3.1. Method 1: Air Oxidation

This protocol is adapted from a standard laboratory procedure.[4]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution (NH₃)

-

Activated decolourising charcoal

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (60% and 95%)

-

Distilled water

Procedure:

-

In a beaker, dissolve 10 g of ammonium chloride in 50 cm³ of water.

-

To this solution, add 8 g of cobalt(II) chloride hexahydrate and stir until most of the solid has dissolved.

-

In a fume hood, slowly add 50 cm³ of concentrated ammonia solution and approximately 0.8 g of activated decolourising charcoal.

-

Bubble a vigorous stream of air through the solution. The color of the solution will gradually change from red to a yellowish-brown, which can take approximately 4 hours.

-

Filter the resulting mixture using a Buchner funnel to collect the crystals and charcoal.

-

Transfer the collected solid to a solution of 1 mL of concentrated HCl in 50 mL of water.

-

Heat the acidic solution to 60-70°C in a hot water bath.

-

Filter the hot solution to remove the charcoal.

-

To the hot filtrate, add 10 mL of concentrated HCl to precipitate the product.

-

Cool the solution to 0°C in an ice bath to complete the crystallization.

-

Collect the crystals by filtration using a Buchner funnel.

-

Wash the crystals sequentially with 60% and 95% ethanol.

-

Dry the final product completely.

3.2. Method 2: Hydrogen Peroxide Oxidation

This protocol is a common alternative that utilizes a chemical oxidant.[3][7]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Activated charcoal

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a conical flask, dissolve approximately 8 g of ammonium chloride and 12 g of hydrated cobalt(II) chloride in 20 ml of distilled water.

-

Add two spatula measures of decolourising charcoal and gently heat the solution to just boiling.

-

Cool the flask under cold running water.

-

Working in a fume hood, add 25 ml of concentrated ammonia solution and then cool the mixture to below 10°C in an ice bath.

-

Slowly add 5 ml of 20 volume hydrogen peroxide to the cooled flask.

-

After the addition of hydrogen peroxide is complete, heat the solution and then cool it in an ice bath to precipitate the crude solid.

-

Filter the crude product and charcoal.

-

Transfer the solid to a beaker containing 100 ml of boiling water acidified with 3 ml of concentrated HCl.

-

Filter the hot solution to remove the charcoal.

-

To the filtrate, add 10 ml of concentrated HCl and cool in an ice bath to form crystals of hexaamminecobalt(III) chloride.

-

Filter the crystals, rinse with a small volume of distilled water, and dry them.

Quantitative Data

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of hexaamminecobalt(III) chloride.

| Parameter | Method 1 (Air Oxidation)[4] | Method 2 (H₂O₂ Oxidation)[3] | Method 3 (H₂O₂ Oxidation) |

| CoCl₂·6H₂O | 8 g | 12 g | ~5 g (~21 mmol) |

| NH₄Cl | 10 g | 8 g | ~3.5 g (65.5 mmol) |

| Conc. NH₃ | 50 cm³ | 25 ml | 45 ml (675 mmol) |

| Oxidizing Agent | Air | 5 ml of 20 vol. H₂O₂ | 4 ml (~35.3 mmol) of 30% H₂O₂ |

| Catalyst | ~0.8 g Activated Charcoal | 2 spatula measures of Charcoal | 1 g Activated Charcoal |

| Reported Yield | Not specified | Not specified | Not specified, but a similar procedure reported a 79.1% yield[5] |

Characterization of Hexaamminecobalt(III) Chloride

The synthesized product can be characterized using several analytical techniques to confirm its identity and purity.

-

Appearance: The final product should be orange-yellow crystals.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching and bending vibrations of the coordinated ammonia ligands. One source indicates an absorption band at 3284 cm⁻¹ corresponding to the M-N bond.[9]

-

Melting Point: The compound has a sharp melting point, which can be compared to literature values.[9]

-

Conductivity Measurements: Molar conductivity measurements can be used to determine the number of ions in the solution, which for [Co(NH₃)₆]Cl₃ should correspond to four ions (one [Co(NH₃)₆]³⁺ cation and three Cl⁻ anions).[8]

-

Precipitation Reaction: Addition of silver nitrate solution to a solution of the complex should result in the immediate precipitation of three moles of silver chloride per mole of the complex, confirming the presence of three free chloride ions.[8]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

Caption: Workflow for the synthesis of [Co(NH₃)₆]Cl₃ via air oxidation.

Caption: Workflow for the synthesis of [Co(NH₃)₆]Cl₃ via H₂O₂ oxidation.

Conclusion

The synthesis of hexaamminecobalt(III) chloride from cobalt(II) chloride is a well-established and reliable process in inorganic chemistry. It serves as an excellent example of the stabilization of a higher oxidation state of a transition metal through coordination with suitable ligands. The choice between air oxidation and hydrogen peroxide oxidation depends on factors such as available time and equipment. Proper characterization of the final product is essential to ensure its purity and confirm the successful formation of the desired coordination complex. This guide provides the necessary details for researchers and scientists to reproduce this synthesis and understand the underlying chemical principles.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. labguider.com [labguider.com]

- 5. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]

- 6. web.williams.edu [web.williams.edu]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. journals.rasetass.org [journals.rasetass.org]

electronic configuration of hexaamminecobalt(II) complex

An In-Depth Technical Guide to the Electronic Configuration of the Hexaamminecobalt(II) Complex

Abstract

The hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, is a classic example of a d⁷ transition metal complex that serves as a fundamental model for understanding ligand field theory, electronic structure, and magnetic properties in coordination chemistry. This guide provides a detailed examination of its electronic configuration, spin state, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key concepts are illustrated through diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development where metal-ligand interactions are critical.

Theoretical Framework

The electronic properties of the [Co(NH₃)₆]²⁺ complex are governed by the interaction between the central cobalt(II) ion and the six ammonia (NH₃) ligands arranged in an octahedral geometry.

Cobalt(II) Ion Electronic State

The central metal in the complex is cobalt in the +2 oxidation state. A neutral cobalt atom has the electron configuration [Ar] 3d⁷ 4s². To form the Co²⁺ ion, it loses the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁷.

Ligand Field Theory and d-Orbital Splitting

According to Ligand Field Theory (LFT), which builds upon Crystal Field Theory (CFT), the six lone pairs from the ammonia ligands create an octahedral electrostatic field around the central Co²⁺ ion.[1][2][3][4] This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels:

-

t₂g set: A lower-energy set consisting of the d_xy_, d_xz_, and d_yz_ orbitals.

-

e_g_ set: A higher-energy set consisting of the d_z²_ and d_x²-y²_ orbitals.[2][3]

The energy separation between these two sets is known as the crystal field splitting energy, denoted as Δₒ (delta octahedral) or 10Dq .

High-Spin vs. Low-Spin Configuration

For a d⁷ ion like Co²⁺, the seven d-electrons can be arranged in the split orbitals in two possible ways, depending on the relative magnitudes of the crystal field splitting energy (Δₒ) and the spin-pairing energy (P). Spin-pairing energy is the energy required to overcome the electrostatic repulsion between two electrons occupying the same orbital.

-

Low-Spin State: If Δₒ > P, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g_ orbitals. The resulting configuration would be (t₂g)⁶(e_g)¹ , with one unpaired electron.

-

High-Spin State: If Δₒ < P, it is energetically more favorable for electrons to occupy the higher-energy e_g_ orbitals before pairing up, maximizing the total electron spin. The resulting configuration is (t₂g)⁵(e_g)² , with three unpaired electrons.[3][5]

For the hexaamminecobalt(II) complex, ammonia is a ligand of intermediate strength. For a 3d metal with a +2 charge, the crystal field splitting (Δₒ) it induces is not large enough to overcome the spin-pairing energy.[5][6] Consequently, [Co(NH₃)₆]²⁺ is a high-spin complex .[5][6][7][8] This contrasts with hexaamminecobalt(III), [Co(NH₃)₆]³⁺, where the higher +3 charge on cobalt increases Δₒ, making it a low-spin (t₂g)⁶ complex.[6][9][10]

Electronic Configuration and Properties

The established electronic configuration for the high-spin hexaamminecobalt(II) complex is (t₂g)⁵(e_g)² . This configuration dictates its magnetic and spectroscopic properties.

Quantitative Data Summary

The electronic properties of the hexaamminecobalt(II) complex are summarized in the table below.

| Property | Value | Reference |

| Central Metal Ion | Cobalt (Co) | |

| Oxidation State | +2 | [5] |

| d-Electron Count | 7 | [5] |

| Coordination Geometry | Octahedral | |

| Spin State | High-Spin | [5][6][7][8] |

| Electronic Configuration | (t₂g)⁵(e_g)² | [5] |

| Number of Unpaired Electrons | 3 | |

| Ligand Field Splitting Energy (Δₒ) | 10,200 cm⁻¹ (122 kJ/mol) | [11] |

| Calculated Magnetic Moment (spin-only) | µ_so_ = √[3(3+2)] ≈ 3.87 µ_B_ |

Experimental Characterization

The theoretical model of the electronic configuration of [Co(NH₃)₆]²⁺ is validated through several key experimental techniques.

// Nodes synthesis [label="Synthesis of\n[Co(NH₃)₆]²⁺ Complex"]; mag_sus [label="Magnetic Susceptibility\n(Gouy Method)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; uv_vis [label="UV-Vis\nSpectroscopy", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; xray [label="X-ray\nCrystallography", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Results mag_res [label="Paramagnetism\n(Confirms unpaired e⁻)\nMagnetic Moment (µ_eff_)", style=filled, fillcolor="#FFFFFF"]; uv_res [label="d-d Transition Energies\nCalculation of Δₒ", style=filled, fillcolor="#FFFFFF"]; xray_res [label="Molecular Structure\nCo-N Bond Lengths", style=filled, fillcolor="#FFFFFF"]; final [label="Determination of\nElectronic Configuration\n(High-Spin, t₂g⁵e_g²)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges synthesis -> {mag_sus, uv_vis, xray}; mag_sus -> mag_res; uv_vis -> uv_res; xray -> xray_res; {mag_res, uv_res, xray_res} -> final; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 2: Experimental workflow for characterizing the [Co(NH₃)₆]²⁺ complex.

Experimental Protocols

The hexaamminecobalt(II) complex is typically prepared in aqueous solution from a cobalt(II) salt and an excess of ammonia. Unlike the Co(III) analogue, the Co(II) complex is susceptible to oxidation in air.

-

Preparation: Dissolve a cobalt(II) salt (e.g., CoCl₂·6H₂O) in deoxygenated water.

-

Ligation: Under an inert atmosphere (e.g., N₂ or Ar), add an excess of concentrated aqueous ammonia. The color of the solution will change from the pink of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, to the color of the hexaamminecobalt(II) complex.

-

Isolation: The complex is often used in situ for measurements, as isolating a pure, unoxidized solid salt can be challenging. If isolation is required, it must be done under strictly anaerobic conditions, typically by adding a suitable counter-ion to precipitate the salt.

This method measures the force exerted on a sample by a magnetic field to determine its magnetic properties.[6][7][11][12]

-

Sample Preparation: A powdered solid sample of a salt of the complex (e.g., [Co(NH₃)₆]Cl₂) is packed uniformly into a cylindrical glass tube (Gouy tube).

-

Measurement: The tube is suspended from a sensitive balance such that its bottom end is positioned in the center of a strong magnetic field, while the top end is outside the field.

-

Data Collection: The apparent mass of the sample is measured with the magnetic field off (m_a_) and with the magnetic field on (m_b_).[12]

-

Calculation: Paramagnetic samples, like high-spin [Co(NH₃)₆]²⁺, are drawn into the magnetic field, resulting in an apparent increase in mass (m_b_ > m_a_). The mass difference is used to calculate the gram magnetic susceptibility (χ_g_), which is then converted to the molar magnetic susceptibility (χ_M_). The effective magnetic moment (µ_eff_) is calculated using the equation: µ_eff_ = 2.828 * √(χ_M_ * T) A value close to the spin-only prediction of 3.87 µ_B_ confirms the presence of three unpaired electrons.

UV-Vis spectroscopy is used to observe d-d electronic transitions, the energy of which corresponds to the crystal field splitting energy (Δₒ).[8][10][13]

-

Sample Preparation: Prepare a dilute solution of the [Co(NH₃)₆]²⁺ complex in a suitable solvent (typically water) of a known concentration.

-

Data Acquisition: Record the absorption spectrum of the solution over the UV and visible range (e.g., 300-800 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Analysis: For a high-spin d⁷ octahedral complex, multiple spin-allowed transitions are possible. The energy of the lowest-energy absorption band, corresponding to the excitation of an electron from the t₂g to the e_g_ level, provides a direct measure of Δₒ. The relationship E = hc/λ is used to convert the wavelength of maximum absorbance (λ_max_) into energy, which corresponds to Δₒ.

Conclusion

The hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is definitively characterized as a high-spin d⁷ system with an electronic configuration of (t₂g)⁵(e_g)². This configuration, featuring three unpaired electrons, arises because the crystal field splitting energy (Δₒ) induced by the ammonia ligands is insufficient to overcome the electron spin-pairing energy. This theoretical framework is robustly supported by experimental evidence from magnetic susceptibility measurements, which confirm its paramagnetism, and UV-Visible spectroscopy, which allows for the direct measurement of Δₒ. This complex remains a cornerstone for the pedagogical and practical understanding of ligand field theory in coordination chemistry.

References

- 1. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Calorimetric methods for interpreting protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labguider.com [labguider.com]

- 5. holmarc.com [holmarc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]

- 8. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 9. ionicviper.org [ionicviper.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Gouy balance - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.bath.ac.uk [people.bath.ac.uk]

magnetic properties of high-spin hexaamminecobalt(II)

An In-depth Technical Guide to the Magnetic Properties of High-Spin Hexaamminecobalt(II)

Introduction

The hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, is a coordination complex of significant interest in the study of magnetism in transition metal chemistry. It serves as a classic example of a paramagnetic, high-spin, octahedral complex. This guide provides a detailed examination of the theoretical underpinnings of its magnetic properties, experimental methodologies for their determination, and a summary of key quantitative data for researchers and professionals in chemistry and drug development.

The central cobalt ion is in the +2 oxidation state, with an electron configuration of [Ar]3d⁷.[1][2] The six ammonia (NH₃) ligands are arranged octahedrally around the central cobalt ion.[3][4] The magnetic behavior of this complex is dictated by the arrangement of the seven d-electrons within the crystal field created by the ligands.

Theoretical Framework: Crystal Field Theory and Electronic Configuration

The magnetic properties of [Co(NH₃)₆]²⁺ are best understood through the lens of Crystal Field Theory (CFT). CFT describes the effect of the electrostatic field of the ligands on the d-orbitals of the central metal ion.

d-Orbital Splitting in an Octahedral Field

In an isolated gaseous Co²⁺ ion, the five 3d orbitals are degenerate. However, in an octahedral complex, the ligands approach the central ion along the x, y, and z axes. This causes the d-orbitals to split into two distinct energy levels:

-

The e_g set : Comprising the d_z² and d_x²-y² orbitals, which point directly at the incoming ligands and are thus raised in energy.

-

The t_2g set : Comprising the d_xy, d_xz, and d_yz orbitals, which are oriented between the ligands and are thus lowered in energy.

The energy difference between these two sets is known as the crystal field splitting energy (Δ_o).[5][6]

High-Spin vs. Low-Spin Configuration

For a d⁷ ion like Co²⁺, there are two possible ways to distribute the electrons in the split d-orbitals.[7] The specific configuration adopted depends on the relative magnitudes of the crystal field splitting energy (Δ_o) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.[6][8]

-

Low-Spin : Occurs if Δ_o > P. Electrons will pair up in the lower-energy t_2g orbitals before occupying the higher-energy e_g orbitals. The configuration would be (t₂g)⁶(e_g)¹.

-

High-Spin : Occurs if Δ_o < P. Electrons will occupy the higher-energy e_g orbitals before pairing up in the t_2g orbitals to maximize spin multiplicity (Hund's Rule).[6][8]

For the [Co(NH₃)₆]²⁺ complex, ammonia is a relatively weak-field ligand for Co(II), resulting in a small Δ_o. Consequently, the complex adopts a high-spin configuration to avoid the energetic cost of pairing electrons.[9] The electronic configuration is therefore (t₂g)⁵(e_g)² .[1][9] This configuration results in three unpaired electrons .[1][2]

Caption: d-orbital splitting for high-spin d⁷ Co(II) in an octahedral field.

Quantitative Magnetic Properties

The presence of three unpaired electrons renders the [Co(NH₃)₆]²⁺ complex paramagnetic, meaning it is attracted to an external magnetic field.[2] This behavior is quantified by its magnetic susceptibility and effective magnetic moment.

Spin-Only Magnetic Moment

The theoretical magnetic moment arising solely from the electron spins (μ_so) can be calculated using the spin-only formula:

μ_so = √[n(n+2)] B.M.

where n is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For [Co(NH₃)₆]²⁺, with n=3, the calculated spin-only magnetic moment is:

μ_so = √[3(3+2)] = √15 ≈ 3.87 B.M.[10]

Orbital Contribution

High-spin octahedral Co(II) complexes have a ⁴T₁g ground state term.[11][12] This term possesses orbital angular momentum, which contributes to the overall magnetic moment. This orbital contribution causes the experimentally observed effective magnetic moment (μ_eff) to be significantly higher than the spin-only value.[11][13] Furthermore, this orbital contribution leads to a pronounced temperature dependence of the magnetic susceptibility.[10][13]

Data Summary

The key magnetic parameters for high-spin hexaamminecobalt(II) are summarized below.

| Parameter | Theoretical/Experimental Value | Citation |

| Oxidation State of Cobalt | +2 | [1][2] |

| d-Electron Configuration | d⁷ | [1][9] |

| Crystal Field Geometry | Octahedral | [3][4] |

| Spin State | High-Spin | [1][9] |

| Electronic Configuration | (t₂g)⁵(e_g)² | [1][9] |

| Number of Unpaired Electrons (n) | 3 | [1][2] |

| Theoretical Spin-Only Moment (μ_so) | ≈ 3.87 B.M. | [10] |

| Typical Experimental Moment (μ_eff) | 4.7 - 5.2 B.M. | [11][12] |

graph logical_flow { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];A [label="Co(II) Center\n(d⁷ configuration)"]; B [label="Octahedral Field\n(6 NH₃ ligands)"]; C [label="Crystal Field Splitting\nΔo < P (High Spin)"]; D [label="Electron Configuration\n(t₂g)⁵(e_g)²"]; E [label="3 Unpaired Electrons"]; F [label="Paramagnetism\nμ_eff ≈ 4.7-5.2 B.M."];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Logical flow from electronic structure to magnetic properties.

Experimental Protocols for Magnetic Susceptibility Measurement

Several methods are employed to experimentally determine the magnetic susceptibility of coordination compounds.

Gouy Method

This classic technique measures the apparent change in the mass of a sample when it is placed in a magnetic field.[14][15]

Methodology:

-

Apparatus Setup: Assemble the Gouy balance, which consists of an analytical balance and a powerful electromagnet.[16]

-

Sample Preparation: A long, cylindrical sample tube is filled with the powdered [Co(NH₃)₆]²⁺ salt to a specific height.

-

Initial Measurement (Field Off): The sample tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is outside the field. The mass is recorded (m₁).[15]

-

Second Measurement (Field On): The electromagnet is turned on to a calibrated, stable field strength. The apparent mass is recorded again (m₂).[16]

-

Force Calculation: The change in mass (Δm = m₂ - m₁) is used to calculate the magnetic force exerted on the sample.

-

Susceptibility Calculation: The volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χ_M) are calculated using the known field strength, sample dimensions, and the measured force. A calibrant with a known susceptibility is often used for accuracy.[17]

Evans Method (NMR Spectroscopy)

This solution-based method utilizes the effect of a paramagnetic solute on the NMR chemical shift of a reference signal (usually the solvent).[18][19][20]

Methodology:

-

Apparatus: A standard NMR spectrometer is required.[18]

-

Sample Preparation: A special NMR tube with a concentric capillary insert is used.[19][21]

-

Inner Capillary: Filled with the pure deuterated solvent (e.g., D₂O) containing a small amount of a reference compound (like TMS or residual proteated solvent).

-

Outer Tube: Filled with a solution of the [Co(NH₃)₆]²⁺ complex of precisely known concentration, dissolved in the same solvent system.[21]

-

-

Data Acquisition: A ¹H NMR spectrum of the sample is acquired. The spectrum will show two distinct peaks for the reference compound: one from the inner capillary and one from the bulk solution containing the paramagnetic sample.[19]

-

Calculation: The difference in chemical shift (Δδ in ppm) or frequency (Δν in Hz) between the two reference peaks is measured.[18] The molar magnetic susceptibility (χ_M) is calculated using the following equation: χ_M = (3Δν / (4πν₀c)) + χ_M(solvent) where ν₀ is the spectrometer frequency, and c is the molar concentration of the complex. Corrections for solvent density and diamagnetism are applied for high accuracy.[18]

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer offers the highest sensitivity for measuring magnetic properties over a wide range of temperatures and magnetic fields.[22][23]

Methodology:

-

Sample Preparation: A precisely weighed amount of the powdered [Co(NH₃)₆]²⁺ sample (typically 1-20 mg) is placed into a gelatin capsule or other suitable sample holder.[22] To prevent the crystallites from torquing in the magnetic field, the sample may be mulled in an inert oil or pressed into a pellet.[24]

-

Mounting: The sample holder is mounted onto the sample rod, which is then inserted into the SQUID instrument.

-

Measurement Protocol: The instrument is programmed to measure the magnetic moment (M) as a function of temperature (T) and applied magnetic field (H).

-

M vs. T: The sample is cooled to the lowest temperature (e.g., 2 K) in a zero or small applied field. The magnetic moment is then recorded as the temperature is slowly increased to a higher value (e.g., 300 K) under a constant applied field (e.g., 1000 Oe).[25]

-

M vs. H: At a constant temperature, the applied magnetic field is swept through a range (e.g., -7 T to +7 T) and the magnetic moment is recorded.

-

-

Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χ_M = M / (H * moles)). The data is often presented as χ_M*T vs. T, which helps in analyzing the orbital contribution and any magnetic exchange interactions.[13]

Caption: Simplified experimental workflow for SQUID magnetometry.

Conclusion

The hexaamminecobalt(II) complex is a quintessential example of a high-spin d⁷ octahedral system. Its magnetic properties are a direct consequence of its electronic structure, specifically the presence of three unpaired electrons and a significant orbital contribution arising from its ⁴T₁g ground state. This leads to strong paramagnetism with an effective magnetic moment in the range of 4.7-5.2 B.M., well above the spin-only value. The detailed experimental protocols for techniques like the Gouy method, Evans method, and SQUID magnetometry provide robust means for quantifying these magnetic characteristics, making [Co(NH₃)₆]²⁺ an invaluable model for both educational and research purposes in the field of coordination chemistry.

References

- 1. gauthmath.com [gauthmath.com]

- 2. homework.study.com [homework.study.com]

- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 4. fiveable.me [fiveable.me]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystal Field Theory [chemed.chem.purdue.edu]

- 8. Crystal Field Theory [users.highland.edu]

- 9. inorganic chemistry - Is cobalt(II) in the hexaamminecobalt(II) complex high spin or low spin? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsrp.org [ijsrp.org]

- 12. repo.ijiert.org [repo.ijiert.org]

- 13. researchgate.net [researchgate.net]

- 14. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 15. holmarc.com [holmarc.com]

- 16. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 20. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]

- 21. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 22. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. osti.gov [osti.gov]

Crystal Field Theory and the Hexaamminecobalt(II) Ion: A Technical Guide

Introduction to Crystal Field Theory

Crystal Field Theory (CFT) is a fundamental model in inorganic chemistry that describes the electronic structure of transition metal coordination complexes.[1] Developed by Hans Bethe and John Hasbrouck van Vleck, CFT treats ligands as point charges that create an electrostatic field, which in turn removes the degeneracy of the central metal ion's d-orbitals.[1] This model successfully explains many important properties of these complexes, including their magnetic behavior, color, and spectroscopic features.[1] The hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, serves as an excellent case study to illustrate the principles of CFT in an octahedral coordination environment.

Electronic Structure and Geometry of [Co(NH₃)₆]²⁺

The central metal ion in the complex is cobalt in the +2 oxidation state (Cobalt(II)). A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s². To form the Co²⁺ ion, it loses the two 4s electrons, resulting in an outer electronic configuration of [Ar] 3d⁷.[2] The complex consists of this central Co²⁺ ion surrounded by six neutral ammonia (NH₃) molecules, which act as ligands. These six ligands arrange themselves around the central ion at the vertices of an octahedron to minimize steric hindrance and electrostatic repulsion.[3]

d-Orbital Splitting in an Octahedral Field

In an isolated, gaseous Co²⁺ ion, the five 3d orbitals (d_xy_, d_yz_, d_xz_, d_x²-y²_, and d_z²_) are degenerate, meaning they all have the same energy. However, when the six ammonia ligands approach the central ion along the x, y, and z axes to form an octahedral complex, the degeneracy is lifted.[1]

The d-orbitals that point directly along these axes—the d_x²-y²_ and d_z²_ orbitals (known as the e_g_ set)—experience greater electrostatic repulsion from the ligand electrons and are raised in energy.[4] Conversely, the d_xy_, d_yz_, and d_xz_ orbitals (known as the t₂g set), which are oriented between the axes, experience less repulsion and are stabilized, or lowered in energy.[4] This energetic separation is known as the crystal field splitting energy, denoted as Δo or 10Dq .[1]

High-Spin Configuration and Magnetic Properties

For a d⁷ ion like Co²⁺, the seven d-electrons must be distributed among the t₂g and e_g_ orbitals. This distribution depends on the relative magnitudes of the crystal field splitting energy (Δo) and the mean pairing energy (P), which is the energy required to place two electrons in the same orbital.

-

Low-Spin Case (Δo > P): If the splitting is large, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g_ orbitals.

-

High-Spin Case (Δo < P): If the splitting is small, it is energetically more favorable for electrons to occupy the higher-energy e_g_ orbitals before pairing up in the t₂g orbitals, maximizing the number of unpaired electrons according to Hund's rule.

For most 3d transition metal complexes, including [Co(NH₃)₆]²⁺, the crystal field splitting is relatively small, leading to a high-spin configuration.[2] Although ammonia is a moderately strong-field ligand, for Co(II) the pairing energy is greater than the splitting energy.[2] The resulting electronic configuration is (t₂g)⁵(e_g)² , which contains three unpaired electrons.[2] This makes the complex paramagnetic.[5]

The Crystal Field Stabilization Energy (CFSE) can be calculated as: CFSE = (Number of t₂g electrons × -0.4Δo) + (Number of e_g_ electrons × +0.6Δo) CFSE = (5 × -0.4Δo) + (2 × +0.6Δo) = -2.0Δo + 1.2Δo = -0.8Δo [6]

Quantitative Data Summary

The key physical and electronic parameters for the hexaamminecobalt(II) ion are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Metal Ion | Cobalt(II), Co²⁺ | [2] |

| d-Electron Count | d⁷ | [2] |

| Coordination Number | 6 | [3] |

| Geometry | Octahedral | [3] |

| Spin State | High-Spin | [2] |

| Electronic Configuration | (t₂g)⁵(e_g)² | [2] |

| Number of Unpaired Electrons (n) | 3 | [5] |

| Calculated Spin-Only Magnetic Moment | 3.87 B.M. | |

| Typical Experimental Magnetic Moment | 4.7 - 5.2 B.M. | [7] |

| Crystal Field Splitting (Δo or 10Dq) | ~9000 cm⁻¹ | [5] |

Note: The experimental magnetic moment for high-spin octahedral Co(II) complexes is typically higher than the spin-only value due to significant orbital angular momentum contributions.[7]

Spectroscopic Properties

The color and UV-Visible absorption spectrum of transition metal complexes are dictated by electronic transitions between the split d-orbitals. For a high-spin d⁷ ion in an octahedral field, the ground state term is ⁴T₁g(F). According to the Tanabe-Sugano diagram for a d⁷ configuration, three spin-allowed electronic transitions are expected:[8][9]

-

ν₁: ⁴T₁g(F) → ⁴T₂g(F)

-

ν₂: ⁴T₁g(F) → ⁴A₂g(F)

-

ν₃: ⁴T₁g(F) → ⁴T₁g(P)

The lowest energy transition, ν₁, corresponds directly to the crystal field splitting energy (Δo).[10] Spectroscopic measurements of the hexaamminecobalt(II) ion show an absorption band at approximately 9000 cm⁻¹.[5] This band is assigned to the ⁴T₁g(F) → ⁴T₂g(F) transition, directly providing the value of Δo ≈ 9000 cm⁻¹ .[5]

Experimental Protocols

Synthesis of [Co(NH₃)₆]²⁺ Solution (for analysis)

The hexaamminecobalt(II) ion is readily formed in solution but is highly susceptible to oxidation to the more stable hexaamminecobalt(III) ion.[3] Therefore, it is typically prepared in situ under conditions that minimize exposure to oxidants.

-

Methodology :

-

Dissolve a known mass of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in a minimal amount of deionized water in a flask.[11]

-

In a fume hood, add a concentrated aqueous solution of ammonia (NH₃) in excess to the cobalt(II) solution.[3] The ligand exchange reaction occurs spontaneously: [Co(H₂O)₆]²⁺(aq) (pink) + 6NH₃(aq) ⇌ [Co(NH₃)₆]²⁺(aq) (brown) + 6H₂O(l)[3]

-

To prevent rapid oxidation by atmospheric oxygen, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) or used immediately for spectroscopic or magnetic analysis.[5]

-

Determination of Δo by UV-Visible Spectroscopy

-

Methodology :

-

Prepare a solution of [Co(NH₃)₆]²⁺ as described in section 7.1.

-

Calibrate a UV-Visible spectrophotometer using a cuvette filled with a blank solution (water and ammonia, without the cobalt salt).

-

Record the absorption spectrum of the [Co(NH₃)₆]²⁺ solution over a range of approximately 350-1200 nm.

-

Identify the wavelength (λ_max) of the lowest energy absorption band.

-

Convert λ_max (in nm) to wavenumbers (ν in cm⁻¹): ν (cm⁻¹) = 10⁷ / λ_max (nm).

-

The energy of this transition corresponds to Δo (or 10Dq).[10]

-

Determination of Magnetic Susceptibility by Gouy Method

The Gouy method measures the apparent change in mass of a sample when it is placed in a magnetic field to determine its magnetic susceptibility and, subsequently, the number of unpaired electrons.[12][13]

-

Methodology :

-

Prepare a solid sample of a hexaamminecobalt(II) salt, such as [Co(NH₃)₆]Cl₂.

-

Pack the powdered sample uniformly into a cylindrical Gouy tube of known length and cross-sectional area.

-

Suspend the tube from an analytical balance so that the bottom of the sample is in the center of a strong magnetic field from an electromagnet, and the top is outside the field.[13]

-

Measure the mass of the sample with the magnetic field off (m_off).

-

Measure the apparent mass of the sample with the magnetic field on (m_on).[14]

-

The change in mass (Δm = m_on - m_off) is used to calculate the gram magnetic susceptibility (χ_g), which can then be converted to the molar magnetic susceptibility (χ_M).[14]

-

The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828 √(χ_M * T), where T is the absolute temperature.[15]

-

Logical Framework of CFT for [Co(NH₃)₆]²⁺

The application of Crystal Field Theory to the hexaamminecobalt(II) ion follows a clear logical progression, starting from the constituent components and leading to the prediction of its observable properties. This workflow is visualized below.

References

- 1. Crystal field theory - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 4. dacollege.org [dacollege.org]

- 5. scispace.com [scispace.com]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tanabe–Sugano diagram - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. labguider.com [labguider.com]

- 12. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 13. holmarc.com [holmarc.com]

- 14. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 15. drcarman.info [drcarman.info]

Predicting the Geometry of Hexaamminecobalt(II): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, serves as a fundamental example in coordination chemistry for illustrating the interplay of electronic structure and molecular geometry. While Valence Shell Electron Pair Repulsion (VSEPR) theory would predict a perfect octahedral geometry based on its six ligands, a more nuanced understanding derived from Crystal Field Theory (CFT) and Ligand Field Theory (LFT) reveals a subtle but significant deviation. This technical guide delineates the theoretical framework for predicting the geometry of [Co(NH₃)₆]²⁺, presents quantitative data from experimental findings, and provides detailed protocols for its characterization.

Theoretical Prediction of Geometry

The prediction of the geometry of [Co(NH₃)₆]²⁺ is a multi-step process that integrates the electronic configuration of the central metal ion with the nature of the surrounding ligands.

Determination of Cobalt's Oxidation State and d-electron Count

The ammonia (NH₃) ligand is a neutral molecule. Therefore, the +2 charge of the complex ion is entirely attributed to the central cobalt atom.

-

Oxidation state of Cobalt: +2

-

Electronic configuration of a neutral Cobalt atom (Co): [Ar] 3d⁷ 4s²

-

Electronic configuration of the Cobalt(II) ion (Co²⁺): [Ar] 3d⁷

Crystal Field Theory and Spin State

In an octahedral ligand field, the five degenerate d-orbitals of the cobalt ion split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy separation between these levels is denoted as Δo (the crystal field splitting energy).

The filling of these orbitals by the seven d-electrons of Co²⁺ depends on the relative magnitudes of Δo and the pairing energy (P), which is the energy required to pair two electrons in the same orbital.

-

Ligand Field Strength: According to the spectrochemical series, ammonia (NH₃) is a ligand of intermediate strength.[1][2] For a 3d metal ion with a lower oxidation state like Co(II), the crystal field splitting (Δo) is generally not large enough to overcome the electron pairing energy.[3]

-

Spin State: Consequently, [Co(NH₃)₆]²⁺ is a high-spin complex.[4][5][6] The electrons will occupy the orbitals singly before pairing up, to maximize the total spin.

The electronic configuration for a high-spin d⁷ ion in an octahedral field is t₂g⁵ eg² .[7]

The Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[8]

The high-spin d⁷ configuration (t₂g⁵ eg²) of [Co(NH₃)₆]²⁺ has an asymmetrically filled eg level (one eg orbital contains one electron while the other is doubly occupied). This electronic degeneracy leads to a Jahn-Teller distortion .[9][10]

This distortion typically manifests as a tetragonal elongation or compression along one of the axes (usually the z-axis), which lowers the symmetry from perfect octahedral (Oh) to tetragonal (D4h). This removes the degeneracy of the eg orbitals. An elongation of the two axial bonds is generally preferred thermodynamically.[9]

Predicted Geometry: Based on this theoretical framework, the predicted geometry of [Co(NH₃)₆]²⁺ is a tetragonally distorted octahedron .

Quantitative Data

Experimental data from X-ray crystallography confirms the theoretically predicted distorted octahedral geometry.

| Parameter | Experimental Value | Reference |

| Coordination Geometry | Slightly distorted octahedron | [11] |

| Co-N Bond Length | 2.1876 (16) Å | [11] |

| Spin State | High-spin (S = 3/2) | [4] |

| Magnetic Moment | An experimental magnetic moment of 1.7 BM has been reported, which corresponds to one unpaired electron and suggests a low-spin configuration in that specific experimental context. However, theoretical and other experimental evidence point towards a high-spin state with 3 unpaired electrons. It is important to note that the spin state can be influenced by the counter-ion and crystal packing forces. | [12] |

| UV-Vis Absorption | The related hexaamminecobalt(III) ion shows two λmax peaks at 340 nm (UV) and 475 nm (visible).[13] Data for the Co(II) complex in this specific form is less commonly reported due to its susceptibility to oxidation. |

Experimental Protocols

The determination of the geometry and electronic structure of [Co(NH₃)₆]²⁺ relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles.

Methodology:

-

Crystal Growth: High-quality single crystals of a salt of [Co(NH₃)₆]²⁺ (e.g., [Co(NH₃)₆]Cl₂) are grown, often by slow evaporation of a saturated aqueous ammonia solution containing a cobalt(II) salt.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[14] For air-sensitive samples, this is done under an inert atmosphere.[15]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[15] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[16] The crystal is rotated, and a detector records the diffraction pattern at thousands of different orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.[16] This map is used to locate the atoms and build a molecular model. The model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and angles.

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the complex and can be used to determine the crystal field splitting energy (Δo).

Methodology:

-

Sample Preparation: A solution of a [Co(NH₃)₆]²⁺ salt is prepared in a suitable solvent (e.g., water with excess ammonia to prevent ligand dissociation). The concentration is adjusted to ensure the absorbance falls within the optimal range of the spectrophotometer.

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm).[17] A blank containing the solvent is run for baseline correction.

-

Data Analysis: The wavelength of maximum absorbance (λmax) corresponding to the d-d electronic transition (from the t₂g to the eg level) is identified. The crystal field splitting energy (Δo) is then calculated using the equation: Δo = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of the absorbed light. For complexes exhibiting Jahn-Teller distortion, splitting of the absorption band may be observed.[10]

Magnetic Susceptibility Measurement

This experiment determines the magnetic properties of the complex, which reveals the number of unpaired electrons and thus confirms the spin state.

Methodology (Evans Method using NMR):

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of the paramagnetic complex, [Co(NH₃)₆]²⁺, in a suitable solvent. The second (reference) tube contains only the solvent. An inert reference compound (e.g., TMS) is added to both.

-

Measurement: The NMR spectra of both samples are recorded. The presence of the paramagnetic complex will cause a shift in the solvent's NMR signal.

-

Calculation: The magnetic susceptibility (χg) is calculated from the change in the frequency of the NMR signal. The effective magnetic moment (μeff) is then determined using the equation: μeff = 2.828(χM * T)^½, where χM is the molar susceptibility and T is the temperature.

-

Analysis: The number of unpaired electrons (n) can be estimated from the spin-only magnetic moment formula: μs.o. = [n(n+2)]^½. A value corresponding to approximately 3 unpaired electrons would confirm the high-spin t₂g⁵ eg² configuration.

Visualizing the Prediction Workflow

The logical process for predicting the geometry of [Co(NH₃)₆]²⁺ can be visualized as follows:

Caption: Logical workflow for geometry prediction of [Co(NH₃)₆]²⁺.

Conclusion

The geometry of the hexaamminecobalt(II) ion is not a simple, perfect octahedron as basic theories might suggest. A rigorous analysis using Crystal Field Theory reveals a high-spin d⁷ electronic configuration (t₂g⁵ eg²). The resulting electronic degeneracy in the eg orbitals necessitates a Jahn-Teller distortion, leading to a more stable, tetragonally distorted octahedral geometry. This prediction is substantiated by experimental data from X-ray crystallography. The comprehensive characterization of such complexes requires a combination of diffraction, spectroscopic, and magnetic techniques, each providing crucial pieces of information to form a complete picture of the molecule's structure and electronic properties.

References

- 1. Spectrochemical series - Wikipedia [en.wikipedia.org]

- 2. Spectrochemical Series- Definition and applications in Crystal field theory. [allen.in]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. inorganic chemistry - Is cobalt(II) in the hexaamminecobalt(II) complex high spin or low spin? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. why CO(NH3)6 2+ IS A HIGH SPIN COMPLEX THOUGH NH3 IS A STRONG FIELD L - askIITians [askiitians.com]

- 7. study.com [study.com]

- 8. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Crystal structure of [Co(NH3)6][Co(CO)4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solved The experimental magnetic moment of [Co(NH3)6]2+ ion | Chegg.com [chegg.com]

- 13. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. benchchem.com [benchchem.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. sciencescholar.us [sciencescholar.us]

An In-Depth Technical Guide to the Ligand Field Strength of Ammonia in Cobalt(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ligand field strength of ammonia in the context of cobalt(II) coordination complexes. Grounded in Crystal Field Theory (CFT) and Ligand Field Theory (LFT), this document elucidates the electronic structure, spectroscopic properties, and bonding characteristics of amminecobalt(II) complexes. It offers quantitative data, detailed experimental protocols, and conceptual visualizations to serve as a vital resource for professionals in chemistry and drug development.

Theoretical Framework: Understanding Ligand Field Strength

The interaction between a central transition metal ion and its surrounding ligands is described by Crystal Field Theory (CFT) and its more comprehensive successor, Ligand Field Theory (LFT). According to these models, ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The energy difference between these split d-orbitals is known as the crystal field splitting parameter (Δo for octahedral complexes, also denoted as 10Dq).[1][2]

The magnitude of this splitting is a direct measure of the ligand's "strength." Ligands are empirically ranked by their ability to cause d-orbital splitting in the spectrochemical series . Ammonia (NH₃) occupies a position indicating it is a moderately strong field ligand, stronger than water but weaker than ligands like cyanide.[3]

Partial Spectrochemical Series (Increasing Ligand Field Strength): I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO

For a given metal ion, stronger field ligands induce a larger Δo, which has profound effects on the complex's electronic configuration, color, and magnetic properties.[1][3]

Electronic Structure of Hexaamminecobalt(II)

The quintessential example for studying ammonia's role is the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. In this complex, the cobalt ion is in the +2 oxidation state, possessing a d⁷ electron configuration. In the octahedral ligand field generated by the six ammonia molecules, the five d-orbitals split into a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg).[1][4]

For a d⁷ ion, two possible electron configurations can arise, depending on the relative magnitudes of the crystal field splitting energy (Δo) and the mean spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital.

-

High-Spin State (Δo < P): When the ligand field is relatively weak, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals than to pair up in the t₂g orbitals. The resulting configuration is (t₂g)⁵(eg)² , with three unpaired electrons.

-

Low-Spin State (Δo > P): With strong-field ligands, the large energy gap makes it more favorable for electrons to pair in the t₂g orbitals before occupying the eg level. This would lead to a (t₂g)⁶(eg)¹ configuration with one unpaired electron.

For first-row transition metals like Co(II), the splitting energy (Δo) induced by ammonia is generally not sufficient to overcome the spin-pairing energy.[5] Consequently, [Co(NH₃)₆]²⁺ is a high-spin complex. [4] This is a critical distinction, as the spin state dictates the complex's magnetic properties and reactivity.

The Nephelauxetic Effect: Covalent Character in Bonding

While CFT treats the metal-ligand interaction as purely electrostatic, the nephelauxetic effect reveals the presence of covalent character.[6] This "cloud-expanding" effect describes the decrease in the interelectronic repulsion between d-electrons upon complex formation.[6] This reduction is quantified by the Racah parameter, B, which is smaller in the complex than in the free gaseous ion.

The degree of covalency is expressed by the nephelauxetic ratio (β):

β = B(complex) / B(free ion)

A smaller β value indicates a greater expansion of the d-electron cloud and thus a higher degree of covalent character in the metal-ligand bond.[6] Ligands can be arranged in a nephelauxetic series based on their ability to cause this effect.

Nephelauxetic Series (Increasing Covalency): F⁻ > H₂O > NH₃ > en > C₂O₄²⁻ > NCS⁻ > Cl⁻ > CN⁻ > Br⁻ > I⁻

Ammonia's position in this series suggests it forms bonds with Co(II) that have a moderate degree of covalent character, more so than aqua ligands but less than halides.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters describing the ligand field of ammonia in cobalt(II) complexes.

Table 1: Crystal Field and Nephelauxetic Parameters

| Complex Ion | Configuration | Spin State | Δo (10Dq) (cm⁻¹) | B (Free Ion) (cm⁻¹) | B (Complex) (cm⁻¹) | Nephelauxetic Ratio (β) |

| [Co(H₂O)₆]²⁺ | d⁷ | High-Spin | ~9,300[8] | 971[9] | ~884 (Est.) | ~0.91 |

| [Co(NH₃)₆]²⁺ | d⁷ | High-Spin | 10,200[9] | 971[9] | ~825 (Est.) | ~0.85 |

Note: B(complex) and β values for [Co(NH₃)₆]²⁺ are estimated based on typical nephelauxetic parameters for NH₃.

Table 2: Stepwise and Overall Stability Constants (log K) in Aqueous Solution

| Ligand | Step | log K₁ | log K₂ | log K₃ | log K₄ | log K₅ | log K₆ | Overall log β₆ |

| NH₃ | Co²⁺ | 2.03 | 1.47 | 0.93 | 0.64 | 0.13 | -0.62 | 4.58 |

Data sourced from reference[10], representing the equilibrium M(L)ₙ₋₁ + L ⇌ MLₙ. The stability constants quantify the strength of the Co(II)-NH₃ interaction in solution.[11]

Experimental Protocols

Determination of Δo by UV-Vis Spectroscopy

The crystal field splitting energy (Δo) can be determined by measuring the electronic absorption spectrum of the complex. The absorption of light corresponds to the promotion of an electron from a t₂g orbital to an eg orbital (a d-d transition).[12][13]

Methodology:

-

Synthesis of [Co(NH₃)₆]Cl₂:

-

Dissolve Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water.

-

In a fume hood, add a concentrated aqueous solution of ammonium chloride followed by an excess of concentrated aqueous ammonia. The solution should be kept under an inert atmosphere (e.g., N₂) to prevent oxidation to Co(III). The formation of the hexaamminecobalt(II) complex is observed by a color change.[14]

-

-

Sample Preparation:

-

Prepare a stock solution of the [Co(NH₃)₆]Cl₂ complex of known concentration in a suitable solvent (e.g., dilute aqueous ammonia to prevent ligand dissociation).

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is also desired.[15]

-

-

Spectroscopic Measurement:

-

Calibrate a UV-Vis spectrophotometer using a cuvette containing the solvent as a blank.[15]

-

Record the absorption spectrum of a solution of the complex over a wavelength range of approximately 350-800 nm.

-

Identify the wavelength of maximum absorbance (λ_max) for the lowest energy d-d transition. For high-spin d⁷ Co(II), this corresponds to the ⁴T₁g → ⁴T₂g transition.

-

-

Calculation of Δo:

-

The energy of the absorbed light at λ_max is calculated using the Planck-Einstein relation: E = hν = hc/λ_max

-

Convert this energy to wavenumbers (cm⁻¹), which is directly equivalent to the value of Δo. Δo (cm⁻¹) = 1 / λ_max (cm)

-

Determination of Spin State by Magnetic Susceptibility

The Gouy method is a classic technique to determine if a complex is paramagnetic (has unpaired electrons) and to quantify the extent of this paramagnetism.[16][17]

Methodology:

-

Sample Preparation: A powdered sample of the [Co(NH₃)₆]Cl₂ complex is packed uniformly into a long, cylindrical Gouy tube.

-

Measurement:

-

The Gouy tube is suspended from a sensitive balance, with its bottom end positioned between the poles of a strong electromagnet.[18]

-

The apparent mass of the sample is measured with the magnetic field off (W_off).[19]

-

The magnetic field is turned on to a calibrated strength, and the new apparent mass is measured (W_on).[19]

-

-

Calculation:

-

Paramagnetic samples are drawn into the magnetic field, resulting in an apparent increase in mass (W_on > W_off).

-

The change in mass is used to calculate the gram magnetic susceptibility (χ_g) and subsequently the molar magnetic susceptibility (χ_M).

-

The effective magnetic moment (μ_eff) is calculated from χ_M and temperature.

-

The number of unpaired electrons (n) can be estimated using the spin-only formula: μ_eff ≈ √[n(n+2)]

-

For a high-spin d⁷ complex, n=3, yielding a theoretical μ_eff of ~3.87 Bohr magnetons. For a low-spin d⁷ complex, n=1, with a μ_eff of ~1.73 Bohr magnetons. The experimental value will clearly distinguish between the two spin states.

-

Conclusion

Ammonia exhibits a moderately strong ligand field in cobalt(II) complexes, as evidenced by its position in the spectrochemical series and a crystal field splitting energy (Δo) of 10,200 cm⁻¹ for [Co(NH₃)₆]²⁺. This field strength is insufficient to overcome the spin-pairing energy in the d⁷ metal center, resulting in a high-spin (t₂g)⁵(eg)² electronic configuration with three unpaired electrons. The nephelauxetic effect, quantified by a β value of approximately 0.85, indicates a significant degree of covalent character in the Co(II)-NH₃ bonds, highlighting the utility of Ligand Field Theory over simpler electrostatic models. The quantitative data and experimental protocols provided herein offer a robust framework for researchers investigating the nuanced electronic properties of cobalt(II) ammine complexes.

References

- 1. Crystal field theory - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dacollege.org [dacollege.org]

- 4. Solved The ion [Co(NH3)6]2+ is octahedral and high spin. | Chegg.com [chegg.com]

- 5. wikieducator.org [wikieducator.org]

- 6. Nephelauxetic effect - Wikipedia [en.wikipedia.org]

- 7. Calculations using Tanabe-Sugano diagrams [wwwchem.uwimona.edu.jm]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. Solved Answer the following questions concerning the | Chegg.com [chegg.com]

- 10. global.oup.com [global.oup.com]

- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 12. UV-Vis spectroscopy [employees.csbsju.edu]

- 13. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 14. labguider.com [labguider.com]

- 15. kbcc.cuny.edu [kbcc.cuny.edu]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. myphysicsclassroom.in [myphysicsclassroom.in]

- 19. holmarc.com [holmarc.com]

An In-depth Technical Guide to the Stability of Hexaamminecobalt(II) in Aqueous Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, in aqueous solution. The formation of this complex is a cornerstone of coordination chemistry, and understanding its stability is crucial in various fields, including analytical chemistry, biochemistry, and materials science. This document presents critically evaluated stability constants, details the experimental protocols for their determination, and illustrates the stepwise formation process.

Data Presentation: Stability Constants

The stability of the hexaamminecobalt(II) complex is characterized by its stepwise (K) and overall (β) formation constants. These constants represent the equilibrium for the sequential addition of ammonia ligands to the aqueous cobalt(II) ion. The data presented in Table 1 are based on critically selected values, primarily from the work of Martell and Smith.[1]

Table 1: Stepwise and Overall Stability Constants for the [Co(NH₃)ₙ]²⁺ System

| Step (n) | Stepwise Reaction | log Kₙ | Overall Reaction | log βₙ |

| 1 | [Co(H₂O)₆]²⁺ + NH₃ ⇌ [Co(NH₃)(H₂O)₅]²⁺ + H₂O | 2.05 | [Co(H₂O)₆]²⁺ + NH₃ ⇌ [Co(NH₃)(H₂O)₅]²⁺ + H₂O | 2.05 |

| 2 | [Co(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Co(NH₃)₂(H₂O)₄]²⁺ + H₂O | 1.55 | [Co(H₂O)₆]²⁺ + 2NH₃ ⇌ [Co(NH₃)₂(H₂O)₄]²⁺ + 2H₂O | 3.60 |

| 3 | [Co(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Co(NH₃)₃(H₂O)₃]²⁺ + H₂O | 1.05 | [Co(H₂O)₆]²⁺ + 3NH₃ ⇌ [Co(NH₃)₃(H₂O)₃]²⁺ + 3H₂O | 4.65 |

| 4 | [Co(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Co(NH₃)₄(H₂O)₂]²⁺ + H₂O | 0.71 | [Co(H₂O)₆]²⁺ + 4NH₃ ⇌ [Co(NH₃)₄(H₂O)₂]²⁺ + 4H₂O | 5.36 |

| 5 | [Co(NH₃)₄(H₂O)₂]²⁺ + NH₃ ⇌ [Co(NH₃)₅(H₂O)]²⁺ + H₂O | 0.13 | [Co(H₂O)₆]²⁺ + 5NH₃ ⇌ [Co(NH₃)₅(H₂O)]²⁺ + 5H₂O | 5.49 |

| 6 | [Co(NH₃)₅(H₂O)]²⁺ + NH₃ ⇌ [Co(NH₃)₆]²⁺ + H₂O | -0.62 | [Co(H₂O)₆]²⁺ + 6NH₃ ⇌ [Co(NH₃)₆]²⁺ + 6H₂O | 4.87 |

Experimental Conditions:

-

Temperature: 30 °C

-

Ionic Strength: 2.0 M (NH₄NO₃)

-

Method: Potentiometric Titration Data sourced from Bjerrum, J. (1941).

The negative logarithm for the sixth stepwise stability constant (log K₆) indicates that the addition of the final ammonia ligand to form the hexaammine complex is not spontaneous under these conditions and is less favorable than the preceding steps.

Experimental Protocols

The determination of stability constants for metal-ammine complexes was pioneered by Jannik Bjerrum.[2] The most common and accurate method for the cobalt(II)-ammonia system is potentiometric pH titration.

This method involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the protonated ligand (in this case, ammonium ions) as it is titrated with a strong base. The competition between the metal ion and protons for the ligand (ammonia) allows for the calculation of the stability constants.

Materials and Reagents:

-

Cobalt(II) nitrate or Cobalt(II) perchlorate solution of known concentration.

-

Ammonium nitrate solution (to maintain constant ionic strength and as a source of the protonated ligand).

-

Standardized sodium hydroxide solution (carbonate-free).

-

Standardized nitric acid or perchloric acid.

-

High-purity water (deionized and boiled to remove CO₂).

-

pH meter with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).

-

Thermostated titration vessel.

-

Calibrated burette.

Procedure:

-

Solution Preparation:

-

Prepare a solution containing a known concentration of Co(II) ions (e.g., 0.01 M) and a significantly higher known concentration of ammonium nitrate (e.g., 2 M). The high concentration of the ammonium salt serves to maintain a constant ionic strength and provides a buffer of the protonated ligand.

-

Acidify the solution with a known amount of a strong acid (e.g., nitric acid) to ensure that initially, all ammonia is present as ammonium ions (NH₄⁺).

-

-

Titration Setup:

-

Place a known volume of the prepared cobalt(II)-ammonium solution into the thermostated titration vessel.

-

Immerse the calibrated glass and reference electrodes into the solution.

-

Allow the solution to reach thermal equilibrium (e.g., 30 °C).

-

-

Titration Process:

-

Titrate the solution with a standardized solution of sodium hydroxide.

-

After each addition of the titrant, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Continue the titration until the pH has passed the region of complex formation.

-

-

Data Analysis (Formation Function):

-

The average number of ligands bound per metal ion (the formation function, ñ) is calculated at each point of the titration. This requires knowledge of the total concentrations of the metal ion, the ligand, the acid, and the acid dissociation constant of the ammonium ion under the experimental conditions.

-

The concentration of free ammonia [NH₃] is also calculated at each titration point from the pH and the concentration of ammonium ions.

-

A formation curve is constructed by plotting ñ versus -log[NH₃].

-

The stepwise stability constants (Kₙ) are then determined from the formation curve. For example, the value of -log[NH₃] at ñ = n - 0.5 is approximately equal to log Kₙ. More accurate values are obtained by fitting the data using computational methods.

-

Visualization of Stepwise Complex Formation

The sequential formation of the ammine complexes of cobalt(II) can be visualized as a logical pathway where each step represents the addition of another ammonia ligand.

Caption: Stepwise formation of hexaamminecobalt(II).

This diagram illustrates the sequential displacement of water ligands by ammonia, with each step governed by a specific stepwise stability constant (Kₙ).

The logical flow of the experimental and data analysis process for determining the stability constants via potentiometric titration is outlined below.

References

The Ephemeral Nature of Hexaamminecobalt(II) Salts: A Technical Guide to Their Fleeting Color and Appearance

For Researchers, Scientists, and Drug Development Professionals

The study of hexaamminecobalt(II) salts presents a unique challenge in inorganic chemistry due to the cation's inherent instability and rapid oxidation to the cobalt(III) state. This technical guide provides an in-depth exploration of the color and appearance of these transient species, with a comparative analysis of their stable hexaamminecobalt(III) counterparts. Detailed experimental protocols for the synthesis of hexaamminecobalt(III) salts, which proceed through a hexaamminecobalt(II) intermediate, are provided, alongside visualizations of the synthetic pathways.

The Challenge of Characterizing Hexaamminecobalt(II)

The hexaamminecobalt(II) ion, [Co(NH3)6]2+, is readily formed in solution by treating a cobalt(II) salt with an excess of ammonia. However, this complex is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of the much more stable hexaamminecobalt(III) ion, [Co(NH3)6]3+.[1][2][3] This rapid conversion makes the isolation and detailed characterization of pure hexaamminecobalt(II) salts exceedingly difficult.

Color and Appearance

Due to its transient nature, descriptions of the color of the hexaamminecobalt(II) complex are often of its appearance in solution immediately after formation and during its rapid oxidation.

Hexaamminecobalt(II) Complexes: In solution, the formation of the hexaamminecobalt(II) complex from the pink hexaaquacobalt(II) ion, [Co(H2O)6]2+, results in a color change to a brown or straw-colored solution .[3][4] This solution quickly darkens to a deep red-brown as oxidation to cobalt(III) proceeds.[1][2]

Hexaamminecobalt(III) Complexes: In contrast, hexaamminecobalt(III) salts are stable, isolable crystalline solids. Their appearance is consistently reported as yellow or orange crystals .[5][6] The specific shade can vary depending on the counter-anion and crystal size.

The following table summarizes the key visual characteristics of these complexes.

| Complex Ion | Oxidation State | Typical Appearance | Stability |

| [Co(NH3)6]2+ | +2 | Brown or red-brown solution | Unstable, readily oxidized |

| [Co(NH3)6]3+ | +3 | Yellow to orange crystalline solid | Stable |

Experimental Protocols: Synthesis of Hexaamminecobalt(III) Chloride

The synthesis of hexaamminecobalt(III) chloride is a classic inorganic chemistry experiment that beautifully illustrates the in-situ formation and subsequent oxidation of the hexaamminecobalt(II) complex. The following protocol is a synthesis of established methods.[7][8]

Objective: To synthesize hexaamminecobalt(III) chloride from a cobalt(II) salt.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl2·6H2O) or Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)[8]

-

Ammonium chloride (NH4Cl)

-

Concentrated ammonia solution (NH3(aq))

-

30% Hydrogen peroxide (H2O2)

-

Activated charcoal (catalyst)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

-

Ice bath

Procedure:

-

In a fume hood, dissolve approximately 12 g of cobalt(II) chloride hexahydrate and 8 g of ammonium chloride in 20 mL of distilled water in a conical flask.[8]

-

Add 0.5 g of activated charcoal to the solution.[8]

-

Cool the flask in an ice bath.

-

Slowly and carefully add 25 mL of concentrated ammonia solution to the cold mixture while keeping the temperature below 10°C.[8]

-

With continuous stirring, add 25 mL of 30% hydrogen peroxide in small portions. This reaction is exothermic, and the temperature should be maintained at a low level. A color change to a yellowish-brown or orange solution indicates the oxidation of Co(II) to Co(III).[8]

-

After the addition of hydrogen peroxide is complete, gently heat the solution to approximately 60°C for 20 minutes to ensure the reaction is complete and to decompose any excess peroxide.[8]

-

Filter the hot solution to remove the activated charcoal.

-

To the filtrate, add 10 mL of concentrated HCl and cool the solution in an ice bath to precipitate the hexaamminecobalt(III) chloride crystals.[8]

-

Collect the orange crystals by vacuum filtration and wash them with ethanol.[7]

-

Air dry the final product.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and the core chemical transformation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 5. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. labguider.com [labguider.com]

- 8. benchchem.com [benchchem.com]

The Solubility of Hexaamminecobalt Complexes: A Technical Examination of Nitrate vs. Chloride Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of coordination complexes is a critical parameter in various scientific disciplines, including materials science, catalysis, and pharmacology. For drug development professionals, in particular, understanding the solubility of metallodrugs is paramount for predicting their bioavailability and efficacy. This technical guide provides a comprehensive analysis of the solubility of hexaamminecobalt nitrate and chloride salts, with a specific focus on the significant differences arising from the oxidation state of the cobalt center. While the initial query pertained to hexaamminecobalt(II) salts, a thorough investigation reveals their inherent instability in aqueous solutions, leading to rapid oxidation to the more stable hexaamminecobalt(III) state. Consequently, this guide will elucidate the chemistry of this oxidative instability and present the available solubility data for the corresponding hexaamminecobalt(III) complexes.

The Challenge of Hexaamminecobalt(II) Solubility: The Role of Oxidation

The hexaamminecobalt(II) cation, [Co(NH₃)₆]²⁺, is a labile complex that is readily oxidized to the inert hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, particularly in the presence of ammonia and an oxidizing agent, which can be atmospheric oxygen. This high susceptibility to oxidation makes the isolation and characterization of pure hexaamminecobalt(II) salts in aqueous solution exceedingly difficult. Any attempt to dissolve hexaamminecobalt(II) nitrate or chloride in water will inevitably lead to the formation of the corresponding hexaamminecobalt(III) salt, thus precluding the accurate determination of the solubility of the cobalt(II) species.

The redox potential of the hexaamminecobalt(III)/(II) couple is a key factor in this instability. The reaction can be represented as:

[Co(NH₃)₆]²⁺ ⇌ [Co(NH₃)₆]³⁺ + e⁻

The equilibrium of this reaction lies heavily towards the cobalt(III) state in typical aqueous environments, especially under aerobic conditions. This inherent chemical property is the primary reason for the scarcity of reliable quantitative solubility data for hexaamminecobalt(II) nitrate and chloride.

Solubility of Hexaamminecobalt(III) Nitrate and Chloride

In contrast to their cobalt(II) counterparts, hexaamminecobalt(III) nitrate and chloride are stable, well-characterized coordination compounds. Their solubilities in water have been determined, and the available data are presented below.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Solubility in Water |

| Hexaamminecobalt(III) Chloride | [Co(NH₃)₆]Cl₃ | 267.48 | 0.26 M at 20°C[1] |

| Hexaamminecobalt(III) Nitrate | --INVALID-LINK--₃ | 347.13 | 17 g/L (approx. 0.049 M), temperature not specified[2] |

Experimental Protocols